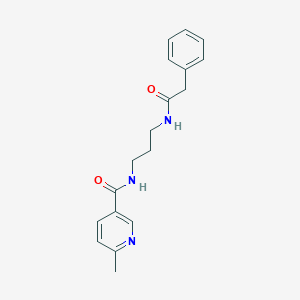![molecular formula C18H20ClN3O3 B251996 N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B251996.png)
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first identified by Pfizer and is currently being studied for its potential use in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
CP-690,550 works by inhibiting the activity of N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide, a protein kinase that plays a key role in the immune response. By blocking N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide, CP-690,550 reduces the activity of immune cells that contribute to inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases. It also inhibits the activation and proliferation of T cells, which are important mediators of the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CP-690,550 is its specificity for N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide, which reduces the risk of off-target effects. However, its potency and selectivity may vary depending on the experimental conditions, which can affect the interpretation of results. Another limitation is the potential for immune suppression, which can increase the risk of infections and other complications.
Orientations Futures
Future research on CP-690,550 may focus on its potential use in combination with other drugs for the treatment of autoimmune diseases. It may also be studied for its effects on other immune-mediated disorders, such as multiple sclerosis and lupus. Additionally, further investigation may be needed to determine the long-term safety and efficacy of CP-690,550 in clinical use.
Méthodes De Synthèse
The synthesis of CP-690,550 involves several steps, including the reaction of 6-methylpyridine-3-carboxylic acid with 1,3-diaminopropane to form an amide intermediate. The intermediate is then reacted with 4-chlorophenoxyacetyl chloride to form the final product. The synthesis process is complex and requires careful control of reaction conditions to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases. It has been shown to be effective in reducing inflammation and preventing joint damage in animal models of rheumatoid arthritis. In clinical trials, CP-690,550 has demonstrated significant improvements in disease activity and symptoms in patients with rheumatoid arthritis and psoriasis.
Propriétés
Formule moléculaire |
C18H20ClN3O3 |
|---|---|
Poids moléculaire |
361.8 g/mol |
Nom IUPAC |
N-[3-[[2-(4-chlorophenoxy)acetyl]amino]propyl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H20ClN3O3/c1-13-3-4-14(11-22-13)18(24)21-10-2-9-20-17(23)12-25-16-7-5-15(19)6-8-16/h3-8,11H,2,9-10,12H2,1H3,(H,20,23)(H,21,24) |
Clé InChI |
QYMVNKKQTLUYLW-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)COC2=CC=C(C=C2)Cl |
SMILES canonique |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)COC2=CC=C(C=C2)Cl |
Solubilité |
49.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



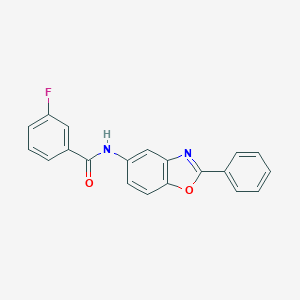
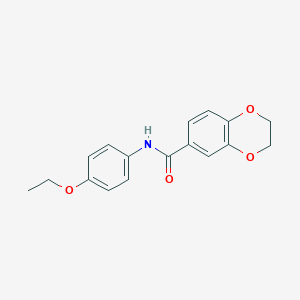
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B251921.png)
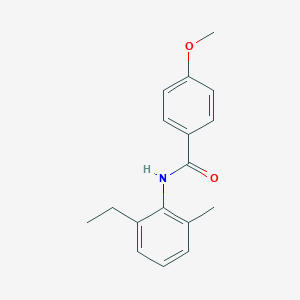
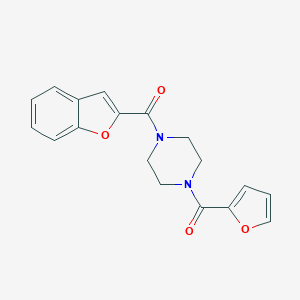
![N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
![N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251983.png)
![2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide](/img/structure/B251988.png)
![2-phenyl-N-{3-[(phenylacetyl)amino]propyl}quinoline-4-carboxamide](/img/structure/B251991.png)
![2-phenyl-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}quinoline-4-carboxamide](/img/structure/B251992.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B251993.png)
